![molecular formula C18H31N3O8Si B1611945 3,4,6-Tri-O-acetyl-2-azido-1-O-[tert-butyl(dimethyl)silyl]-2-deoxy-beta-D-glucopyranose CAS No. 99049-65-7](/img/structure/B1611945.png)
3,4,6-Tri-O-acetyl-2-azido-1-O-[tert-butyl(dimethyl)silyl]-2-deoxy-beta-D-glucopyranose
Overview
Description
3,4,6-Tri-O-acetyl-2-azido-1-O-[tert-butyl(dimethyl)silyl]-2-deoxy-beta-D-glucopyranose is a useful research compound. Its molecular formula is C18H31N3O8Si and its molecular weight is 445.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,4,6-Tri-O-acetyl-2-azido-1-O-[tert-butyl(dimethyl)silyl]-2-deoxy-beta-D-glucopyranose suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4,6-Tri-O-acetyl-2-azido-1-O-[tert-butyl(dimethyl)silyl]-2-deoxy-beta-D-glucopyranose including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Applications : Glycosidic compounds are essential for understanding cell surface interactions, signaling pathways, and biological processes. They contribute to drug development, vaccine design, and bioconjugate chemistry .
- Applications : Insights gained from these studies inform drug design, vaccine development, and disease mechanisms. For example, understanding viral glycoprotein interactions can lead to antiviral drug discovery .
- Applications : Investigating glycosidase inhibition using this compound may lead to novel antiviral therapies. It’s particularly relevant for combating enveloped viruses like HIV, influenza, and SARS-CoV-2 .
- Applications : Researchers use this compound to synthesize key carbohydrate components for vaccines against pathogens like Neisseria meningitidis, Streptococcus pneumoniae, and Haemophilus influenzae .
- Applications : By modifying the compound’s structure, scientists aim to create bioactive molecules that selectively target cancer cells or inhibit microbial growth .
- Applications : These reactions are essential for constructing complex oligosaccharides, glycopeptides, and glycolipids. Understanding α-selective glycosylations aids drug discovery and chemical biology .
Glycosidic Compound Synthesis
Carbohydrate-Mediated Interactions
Antiviral Drug Development
Glycoconjugate Vaccines
Antimicrobial and Antitumor Agents
α-Selective Glycosylations
Mechanism of Action
Target of Action
The primary target of 3,4,6-Tri-O-acetyl-2-azido-1-O-[tert-butyl(dimethyl)silyl]-2-deoxy-beta-D-glucopyranose, also known as 1-O-tert-Butyldimethylsilyl 2-azido-2-deoxy-beta-D-glucopyranoside 3,4,6-triacetate, is glycosidase enzymes . These enzymes play a crucial role in the metabolism of carbohydrates, and their inhibition is a strategy in the development of antiviral drugs .
Mode of Action
This compound interacts with its targets by acting as a glycosidic compound . It showcases its significance in the synthesis of glycosidic compounds and the investigation of carbohydrate-mediated interactions . The 2-azido group acts as a latent amine, which can be re-accessible by several reductive chemistries . It plays an important role in α-selective glycosylations .
Biochemical Pathways
The compound affects the biochemical pathways related to the metabolism of carbohydrates. By inhibiting glycosidase enzymes, it interferes with the normal breakdown and synthesis of glycosidic compounds . This disruption can have downstream effects on the metabolic processes of cells, particularly those involving carbohydrates .
Result of Action
The result of the compound’s action is the inhibition of glycosidase enzymes, which can potentially combat viral infections . This makes the compound an invaluable asset in the pursuit of antiviral drugs .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the compound is sensitive to light and should be stored in a dark environment
properties
IUPAC Name |
[(2R,3S,4R,5R,6S)-3,4-diacetyloxy-5-azido-6-[tert-butyl(dimethyl)silyl]oxyoxan-2-yl]methyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31N3O8Si/c1-10(22)25-9-13-15(26-11(2)23)16(27-12(3)24)14(20-21-19)17(28-13)29-30(7,8)18(4,5)6/h13-17H,9H2,1-8H3/t13-,14-,15-,16-,17+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFAXCGVPFHELQE-HHARLNAUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)O[Si](C)(C)C(C)(C)C)N=[N+]=[N-])OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[Si](C)(C)C(C)(C)C)N=[N+]=[N-])OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31N3O8Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40584091 | |
Record name | 3,4,6-Tri-O-acetyl-2-azido-1-O-[tert-butyl(dimethyl)silyl]-2-deoxy-beta-D-glucopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40584091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
445.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,6-Tri-O-acetyl-2-azido-1-O-[tert-butyl(dimethyl)silyl]-2-deoxy-beta-D-glucopyranose | |
CAS RN |
99049-65-7 | |
Record name | 3,4,6-Tri-O-acetyl-2-azido-1-O-[tert-butyl(dimethyl)silyl]-2-deoxy-beta-D-glucopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40584091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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